Batzelladine D

Description

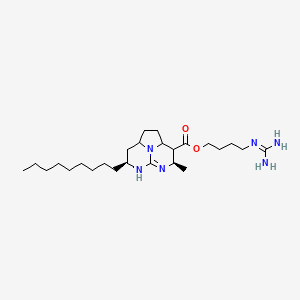

Structure

2D Structure

3D Structure

Properties

CAS No. |

161596-65-2 |

|---|---|

Molecular Formula |

C25H46N6O2 |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

4-(diaminomethylideneamino)butyl (6R,10S)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |

InChI |

InChI=1S/C25H46N6O2/c1-3-4-5-6-7-8-9-12-19-17-20-13-14-21-22(18(2)29-25(30-19)31(20)21)23(32)33-16-11-10-15-28-24(26)27/h18-22H,3-17H2,1-2H3,(H,29,30)(H4,26,27,28)/t18-,19+,20?,21?,22?/m1/s1 |

InChI Key |

ADTVXWWEQNJMHD-SDMFIQJWSA-N |

SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCN=C(N)N)C)N1 |

Isomeric SMILES |

CCCCCCCCC[C@H]1CC2CCC3N2C(=N[C@@H](C3C(=O)OCCCCN=C(N)N)C)N1 |

Canonical SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCN=C(N)N)C)N1 |

Synonyms |

batzelladine D |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Considerations

Marine Sponge Habitats and Associated Species

Batzelladine D and its structural analogs have been predominantly isolated from marine sponges of the order Poecilosclerida. researchgate.netmdpi.comnih.gov The primary species known to produce this compound are Monanchora arbuscula and sponges of the genus Batzella. researchgate.netnih.govnih.govresearchgate.net

The habitats of these sponges span various marine environments. Sponges from the genus Batzella that produce batzelladine alkaloids have been collected in the Caribbean. nih.govnih.gov The sponge Monanchora arbuscula has been sourced from the coast of Brazil, while other related species like Monanchora unguifera are also found in the Caribbean, specifically in Jamaica. nih.govmdpi.comresearchgate.net Another species, Monanchora pulchra, has been collected from the deep waters of the Okhotsk Sea. mdpi.com The isolation of these compounds from geographically diverse locations highlights the widespread distribution of the producing organisms.

| Sponge Genus/Species | Family | Order | Geographic Location of Collection | Associated Batzelladine Alkaloids |

|---|---|---|---|---|

| Batzella sp. | Chondropsidae | Poecilosclerida | Caribbean Sea, Bahamas | This compound, A-C, E-I |

| Monanchora arbuscula | Crambeidae | Poecilosclerida | Brazil | This compound, F, L, Norbatzelladine L |

| Monanchora unguifera | Crambeidae | Poecilosclerida | Caribbean Sea (Jamaica) | Batzelladine J, K-N |

| Monanchora pulchra | Crambeidae | Poecilosclerida | Okhotsk Sea | Batzelladine O, P |

| Clathria calla | Microcionidae | Poecilosclerida | Not Specified | Batzelladine L |

Proposed Biosynthetic Pathways

There is a lack of comprehensive understanding regarding the specific biosynthetic pathway for this compound. The batzelladines are classified as polycyclic guanidinium (B1211019) alkaloids (PGAs), a structurally complex family of marine natural products. nih.gov While detailed enzymatic steps for their formation have not been fully elucidated, it is understood that they are nitrogen-containing secondary metabolites. nih.govscience.gov

For some related classes of natural products, such as terpenoid-alkaloids, biosynthesis involves the incorporation of nitrogen atoms into a precursor terpene skeleton. science.gov However, significant research is still required to determine the precise biosynthetic precursors and enzymatic reactions that lead to the formation of the intricate tricyclic guanidinium core and the appended side chain characteristic of this compound and other batzelladine alkaloids. nih.govthieme-connect.com

Advanced Synthetic Methodologies for Batzelladine D

Historical Overview of Total Syntheses

The journey to conquer the molecular architecture of Batzelladine D has been marked by several landmark total syntheses, each contributing novel strategies and insights into the construction of this complex natural product.

Early Enantioselective Approaches

The first enantioselective total synthesis of a batzelladine alkaloid, specifically (−)-Batzelladine D, was a significant milestone reported by Cohen and co-workers in 1999. mdpi.comnih.govresearchgate.net A cornerstone of their approach was the development of a tethered Biginelli condensation. nih.govacs.orgcapes.gov.br This key reaction involved the condensation of a guanidine (B92328) aldehyde with an acetoacetic ester to form a 7-substituted-1-iminohexahydropyrrolo-[1,2-c]pyrimidine intermediate. nih.govacs.orgacs.org This strategy successfully established the crucial anti stereochemistry of the methine hydrogens flanking the pyrrolidine (B122466) nitrogen, a defining feature of the this compound core. nih.govacs.org

Another pioneering enantioselective synthesis was reported by Evans and co-workers in 2007. mdpi.comnih.gov Their approach centered on a rhodium-catalyzed allylic amination and a free-radical cyclization to construct the core structure of (−)-Batzelladine D. mdpi.com

Notable Strategies (e.g., tethered Biginelli condensation, 1,3-dipolar cycloaddition)

Beyond the initial enantioselective efforts, several other powerful strategies have been employed in the synthesis of this compound.

The tethered Biginelli condensation has proven to be a robust and reliable method for constructing the tricyclic guanidine core of batzelladines. mdpi.comacs.orgnih.govcapes.gov.br This intramolecular reaction offers excellent stereocontrol, particularly in establishing the desired anti relationship between the substituents on the pyrrolidine ring. mdpi.comnih.gov Overman and Cohen extensively utilized this strategy in their syntheses, demonstrating its versatility in constructing complex guanidine-containing alkaloids. mdpi.comnih.govcapes.gov.br

A distinct and equally effective approach involves the use of 1,3-dipolar cycloaddition reactions. Nagasawa, Ishiwata, and their colleagues successfully implemented this strategy in their total synthesis of this compound. nih.govmdpi.comacs.orgacs.orgcapes.gov.br Their method featured successive 1,3-dipolar cycloadditions to assemble the 2,5-disubstituted pyrrolidine ring system, a key structural motif of the molecule. nih.govacs.orgacs.orgcapes.gov.br This was followed by esterification to introduce the side chain and a final cyclization under Mitsunobu conditions to form the tricyclic guanidine. nih.govacs.orgacs.orgcapes.gov.br This strategy was also applied to the asymmetric synthesis of both (+)-Batzelladine A and (−)-Batzelladine D. sigmaaldrich.comresearchgate.net

More recent innovations include a [4+2] annulation of vinyl carbodiimides with N-alkyl imines, a strategy developed by Gin and co-workers for the total synthesis of (+)-Batzelladine A and (−)-Batzelladine D. sci-hub.se

Stereoselective Total Syntheses of this compound and its Stereoisomers

The presence of multiple stereocenters in this compound necessitates synthetic strategies that can precisely control the three-dimensional arrangement of atoms. The ability to generate not only the natural product but also its stereoisomers is crucial for structure-activity relationship studies.

Control of Pyrrolidine Stereoconfiguration (cis-/trans- distinction)

The batzelladine family of alkaloids is characterized by either a cis- or trans-stereoconfiguration of the pyrrolidine ring within the tricyclic guanidinium (B1211019) core. nih.gov this compound possesses a trans-pyrrolidine motif. nih.gov Achieving stereocontrol to selectively form this trans isomer has been a central challenge.

A notable strategy for controlling the pyrrolidine stereochemistry involves the use of a key bicyclic β-lactam intermediate. nih.govscispace.comacs.org This intermediate serves a dual purpose: it acts as a pre-activated coupling partner for the installation of the side chain and, more importantly, it dictates the stereochemical outcome of the pyrrolidine core. nih.govscispace.comacs.org An aza-Michael addition to a monocyclic β-lactam precursor allows for the controlled formation of the desired pyrrolidine stereochemistry. nih.govscispace.com

Pinpoint Stereocontrol around the Tricyclic Skeleton

Achieving precise stereocontrol around the entire tricyclic skeleton is a hallmark of advanced this compound syntheses. scispace.comacs.orgchemrxiv.orgdigitellinc.com Modern synthetic routes have demonstrated the ability to access (±)-Batzelladine D, as well as its individual enantiomers, (+)-Batzelladine D and (−)-Batzelladine D, and a range of their stereochemical analogs. acs.orgdigitellinc.comnih.govfigshare.com This level of control is often accomplished through a stereodivergent strategy, allowing for the synthesis of multiple stereoisomers from a common intermediate. nih.govacs.orgdigitellinc.comnih.gov

For instance, the strategic use of a bicyclic β-lactam intermediate not only controls the pyrrolidine stereochemistry but also enables independent control of the alcohol stereocenters through diastereoselective ketone reductions. nih.govscispace.com This modularity allows for the systematic generation of various stereoisomers, including (±)-13-epi-batzelladine D and (±)-15-epi-batzelladine D. nih.govmdpi.com

Modular Synthetic Approaches and Analog Generation

The development of modular synthetic strategies has been instrumental in advancing the study of this compound. nih.govscispace.com These approaches allow for the efficient generation of analogs with systematic modifications to their stereochemistry and functional groups, facilitating comprehensive biological studies. nih.govscispace.com

A key feature of these modular routes is the ability to synthesize the core components of the molecule independently and then couple them at a late stage. scispace.com For example, a retrosynthetic analysis might involve disconnecting the molecule at the ester linkage, allowing for the separate synthesis of the tricyclic guanidinium core and the side chain. nih.gov The core itself can be constructed through a double SN2 reaction of a guanylated diol precursor, a one-pot solution that enables the generation of all possible stereoisomers from a shared intermediate. scispace.com

This modularity is exemplified by the use of a bicyclic β-lactam intermediate, which serves as a pre-activated partner for coupling with the side chain. nih.govscispace.comacs.org This approach has proven highly effective, enabling the concise synthesis of this compound in as few as 8-12 steps from readily available starting materials. scispace.comacs.orgchemrxiv.orgdigitellinc.comnih.govfigshare.com The ability to produce gram-scale quantities of late-stage intermediates further enhances the utility of these modular strategies for generating a diverse library of this compound analogs for biological evaluation. scispace.comacs.orgchemrxiv.orgdigitellinc.com

Table of Key Synthetic Strategies for this compound

| Strategy | Key Features | Notable Research Groups |

| Tethered Biginelli Condensation | Enantioselective formation of the tricyclic guanidine core; establishes anti stereochemistry. | Cohen, Overman mdpi.comnih.govacs.orgnih.govcapes.gov.br |

| 1,3-Dipolar Cycloaddition | Stepwise construction of the 2,5-disubstituted pyrrolidine ring. | Nagasawa, Ishiwata nih.govmdpi.comacs.orgacs.orgcapes.gov.br |

| β-Lactam Approach | Controls pyrrolidine stereoconfiguration (trans); serves as a pre-activated coupling partner. | Pierce nih.govscispace.comacs.org |

| [4+2] Annulation | Annulation of vinyl carbodiimides with N-alkyl imines. | Gin sci-hub.se |

| Rhodium-Catalyzed Allylic Amination / Radical Cyclization | Enantioselective synthesis of the core structure. | Evans mdpi.comnih.gov |

Utilization of Key Building Blocks (e.g., β-lactam intermediates)

A notable strategy in the synthesis of this compound and its analogues involves the use of β-lactam building blocks as crucial starting materials. nih.gov This approach is distinguished by its use of [4.5]-fused bicyclic β-lactams as key intermediates, which serve a dual purpose: they enable precise control over the stereochemistry of the molecule's core and pre-activate the side chain for coupling reactions. nih.govscispace.com

The strategy effectively translates the single stereoisomer present in a readily available β-lactam starting material to control the additional four stereocenters in the final natural product. nih.gov A key bicyclic β-lactam intermediate is instrumental in controlling the pyrrolidine stereochemistry and acts as a pre-activated partner for installing the ester side chain. nih.govacs.org This method allows for the thermodynamic installation and retention of the otherwise labile 1,3-dicarbonyl stereochemistry. nih.govscispace.com The synthesis using this β-lactam approach provides access to (±)-batzelladine D, (+)-batzelladine D, and (−)-batzelladine D in a sequence of 8–12 steps from simple building blocks. nih.govnih.gov

In one approach, the synthesis of (+)-Batzelladine D begins with a commercially available β-lactam that already contains the necessary hydroxyethyl (B10761427) side chain. nih.gov This starting material undergoes cross-metathesis and an aza-Michael addition, followed by deprotection, to yield a key bicyclic β-lactam intermediate. mdpi.com This intermediate is then subjected to diastereoselective reduction and further conversion to afford the target molecule. nih.govmdpi.com

Gram-Scale Preparation of Advanced Intermediates

A significant advantage of the β-lactam-based synthetic strategy is its scalability, which has been demonstrated by the gram-scale preparation of late-stage intermediates. nih.govnih.govdigitellinc.com The concise nature of the synthesis, typically requiring 8-12 steps, facilitates the production of significant quantities of the natural product and its analogues for further study. nih.govacs.org

The synthesis of the non-natural enantiomer, (+)-Batzelladine D, leverages a commercially available β-lactam known for its use in antibiotic synthesis, which is available on a large scale. nih.gov Key reactions, including cross-metathesis and aza-Michael addition, proceed smoothly to provide a (+)-bicyclic β-lactam intermediate on a gram scale, ready for subsequent transformations into (+)-Batzelladine D. nih.gov This scalability is a highlight of the synthetic strategy, enabling the generation of analogues and facilitating more extensive biological evaluations. scispace.comnih.govchemrxiv.org

Novel Synthetic Reaction Development

The pursuit of more efficient routes to this compound has led to the development of novel and powerful chemical reactions. These new methods provide convergent and highly stereoselective pathways to the complex polycyclic guanidine core.

[4+2]-Annulation of Vinyl Carbodiimides with N-Alkyl Imines

A highly convergent total synthesis of (−)-Batzelladine D has been achieved through a strategy centered on a diastereoselective [4+2]-annulation reaction. nih.govnih.gov This key step involves the reaction of a vinyl carbodiimide (B86325) with a chiral N-alkyl imine to construct the stereochemically rich tricyclic core of the batzelladine alkaloids. researchgate.netcapes.gov.bracs.org

In this synthetic route, the tetrahydropyrimidine (B8763341) core of this compound is envisioned as arising from a tricyclic dihydropyrimidine (B8664642) intermediate. nih.gov This intermediate is directly assembled via a [4+2]-disconnection, which points to a vinyl carbodiimide and an imine as the key reactants. nih.gov The reaction between the vinyl carbodiimide and a chiral N-alkyl imine proceeds successfully to give a bicyclic dihydropyrimidine exclusively as a single diastereomer. nih.gov This annulation establishes the initial stereochemistry, which guides subsequent transformations. researchgate.net Additional key steps, such as long-range directed hydrogenation and a diastereoselective intramolecular iodo-amination, are then used to establish the remaining stereocenters with excellent control, leading to the final this compound structure. nih.govnih.govscience.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Vinyl Carbodiimide 16 | Imine 19 | (S,S)-dihydropyrimidine 20 | 62% | nih.gov |

| Vinyl Carbodiimide 17 | Imine 19 | (S,S)-dihydropyrimidine 21 | 98% | nih.gov |

Rhodium-Catalyzed Allylic Amination/Diastereoselective Free-Radical Cyclization

An alternative enantioselective total synthesis of (−)-Batzelladine D was developed by Evans and co-workers, employing a rhodium-catalyzed allylic amination and a free-radical cyclization as key steps. mdpi.compaevansgroup.com This approach begins with an acid-catalyzed Biginelli condensation followed by regioselective sulfonylation to afford a key fragment required for the subsequent rhodium-catalyzed reaction. mdpi.com

The crucial allylic amination occurs between the lithium anion of the sulfonated Biginelli product and another fragment in the presence of a modified rhodium catalyst. mdpi.com This reaction yields a mixture of diastereoisomers which, after several transformations including a Mitsunobu inversion, provides a diazide intermediate. mdpi.com This intermediate then undergoes Tamao–Fleming oxidation and an Appel reaction to install an alkyl iodide functionality. mdpi.com

The final key step is a diastereoselective free-radical cyclization using tributyltin hydride and triethylborane. This reaction constructs the pyrrolo[1,2-f]pyrimidine core of this compound in a good yield. mdpi.com Subsequent deprotection and cyclization with an acyclic guanidine moiety complete the synthesis of (−)-Batzelladine D. mdpi.com

| Reaction Step | Key Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Allylic Amination | Rh-catalyst, Lithium anion of 100, fragment 101 | Intermediate 102 | Not specified | mdpi.com |

| Radical Cyclization | Tributyltin hydride, Triethylborane | Pyrrolo[1,2-f]pyrimidine 104 | 80% | mdpi.com |

| Final Cyclization/Deprotection | Acyclic guanidine | (−)-Batzelladine D | Good | mdpi.com |

Structure Activity Relationship Sar Investigations of Batzelladine D and Its Analogues

Identification of Core Structural Elements Essential for Bioactivity

The bioactivity of batzelladine D and its congeners is intrinsically linked to two principal structural components: the rigid tricyclic guanidinium (B1211019) core and the flexible guanidine-functionalized side chain.

The tricyclic guanidinium core is a defining feature of the batzelladine family and is considered indispensable for their biological effects. clockss.orgfrontiersin.org This complex and rigid scaffold, often referred to as a clathriadic acid moiety, is believed to act as a crucial anchor for interactions with biological targets. acs.orgnih.gov Studies involving synthetic analogues have demonstrated that this tricyclic system is a mandatory requirement for potent activity, particularly in the context of inhibiting the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the human CD4 receptor. clockss.orgfrontiersin.org Analogues that lack this complete tricyclic structure, such as those containing only a bicyclic guanidine (B92328) core, have been shown to be inactive at concentrations up to 100 μM in gp120-CD4 binding assays. clockss.org This highlights the importance of the fully formed tricyclic system for presenting the molecule in the correct orientation for target engagement. Furthermore, modifications to the tricyclic core, such as replacing the pyrrolidine (B122466) ring with a piperidine (B6355638) ring, have been explored to understand its role in the broad-spectrum activity of batzelladine analogues. nih.gov

Equally critical to the bioactivity of this compound is the presence of the guanidine-functionalized side chain. clockss.org This side chain, connected to the tricyclic core via an ester linkage, provides an additional basic and positively charged guanidinium group that can engage in crucial interactions with biological targets. Research has shown that both the tricyclic core and the guanidinium-containing side chain must be present in the same molecule to achieve significant inhibitory activity against the gp120-CD4 interaction. clockss.org A synthetic analogue consisting of just the tricyclic guanidine core with a simple methyl ester instead of the guanidinofunctionalized side chain was found to be inactive. clockss.org This demonstrates that the side chain is not merely a passive component but plays an active role in the molecule's biological function. The length and nature of this side chain also influence the type and potency of the biological activity observed. For instance, batzelladines A and B, which possess a more complex bicyclic guanidine moiety in their side chain, were active in initial HIV protein-protein interaction assays, whereas this compound, with its simpler linear guanidine side chain, was initially found to be inactive, suggesting the side chain structure can modulate activity. nih.govscispace.com

Impact of Stereochemistry on Biological Potency

This compound possesses multiple stereocenters, and the spatial arrangement of its functional groups has been shown to have a profound impact on its biological potency. The synthesis of various stereoisomers has been a key strategy in elucidating these relationships. nih.gov

Investigations into the antimicrobial properties of this compound have revealed a fascinating and somewhat unexpected finding: non-natural stereoisomers can be more potent than the natural form. nih.govscispace.com A systematic evaluation of this compound enantiomers and their epimers against various pathogens, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), showed that the non-natural (+)-enantiomer of this compound exhibited greater antimicrobial activity than the natural (-)-enantiomer. nih.gov This suggests that the biological targets for this compound's antimicrobial action may have a different stereochemical preference compared to its antiviral targets.

Table 1: Antimicrobial Activity of this compound Stereoisomers

| Compound | Stereochemistry | MIC (μg/mL) vs. MSSA | MIC (μg/mL) vs. MRSA |

|---|---|---|---|

| (±)-Batzelladine D | Racemic | 8 | 8 |

| (+)-Batzelladine D | Non-natural | 8 | 8 |

Source: Data compiled from Pierce and co-workers (2020). nih.gov

The stereochemical configuration at specific carbon atoms within the this compound framework also plays a crucial role in its biological activity. The synthesis and evaluation of epimers, where the stereochemistry is inverted at a single chiral center, have provided valuable insights.

For its anti-HIV activity, (-)-7-epi-batzelladine D was synthesized and showed a slightly reduced, but still significant, inhibitory activity against the gp120-CD4 interaction compared to natural (-)-batzelladine D. clockss.org This indicates that while the stereochemistry at C-7 is important, some variation is tolerated for this particular activity.

In the context of antimicrobial activity, the epimers at positions 13 and 15 have been investigated. nih.govmdpi.com Similar to the enantiomeric series, the non-natural (+)-13-epi-batzelladine D was found to be more active against MSSA and MRSA than its natural (-)-13-epi counterpart. nih.govnih.gov Racemic 15-epi-batzelladine D also demonstrated antimicrobial activity. scispace.com These findings underscore that subtle changes in the three-dimensional shape of the molecule can significantly modulate its interaction with bacterial targets. nih.gov

Table 2: Biological Activity of this compound and its Epimers

| Compound | Biological Activity | Assay | Result (IC₅₀ or MIC) |

|---|---|---|---|

| (-)-Batzelladine D | Anti-HIV | gp120-CD4 Binding | 24 μM |

| (-)-7-epi-Batzelladine D | Anti-HIV | gp120-CD4 Binding | 29 μM |

| (±)-13-epi-Batzelladine D | Antimicrobial | MIC vs. MSSA | 8 μg/mL |

| (±)-13-epi-Batzelladine D | Antimicrobial | MIC vs. MRSA | 8 μg/mL |

| (+)-13-epi-Batzelladine D | Antimicrobial | MIC vs. MSSA | 4 μg/mL |

| (+)-13-epi-Batzelladine D | Antimicrobial | MIC vs. MRSA | 4 μg/mL |

| (-)-13-epi-Batzelladine D | Antimicrobial | MIC vs. MSSA | 16 μg/mL |

| (-)-13-epi-Batzelladine D | Antimicrobial | MIC vs. MRSA | 16 μg/mL |

| (±)-15-epi-Batzelladine D | Antimicrobial | MIC vs. MSSA | 8 μg/mL |

Source: Data compiled from Shimokawa et al. (2007) and Pierce and co-workers (2020). clockss.orgnih.gov

Elucidation of Side Chain Influence on Diverse Biological Activities

The structure of the side chain in batzelladine alkaloids is a key determinant of their specific biological activities. While this compound possesses a relatively simple 4-guanidinobutyl ester side chain, other members of the family have more complex bicyclic or extended side chains, leading to a divergence in their biological profiles.

Initial studies on the anti-HIV activity of batzelladines highlighted the significance of the side chain, with batzelladines A and B showing activity while D was inactive in the same assay. nih.gov However, later studies suggested that this compound does bind to CD4. nih.govscispace.com This discrepancy may point to different sensitivities in the assays used or a more subtle role for the side chain in modulating the potency of the interaction.

In the context of antiparasitic activity, the structure of the guanidinium moiety on the side chain appears to be critical. For example, the lack of a second tricyclic guanidinium group in the side chain of this compound, as compared to batzelladine L, is thought to be highly detrimental to its activity against Trypanosoma cruzi, the parasite that causes Chagas disease. rsc.org In contrast, this structural difference has less impact on its activity against Leishmania infantum. rsc.org

Furthermore, in studies of batzelladine K analogues, which also feature a tricyclic guanidine core, modifications to the side chain, such as the introduction of bulky or aromatic substituents, were found to improve steric and hydrophobic interactions within the binding pocket of the target enzyme, Plasmodium falciparum lactate (B86563) dehydrogenase, leading to enhanced antimalarial activity. frontiersin.org this compound has also been shown to have antifungal activity against Candida albicans and can reverse fluconazole (B54011) resistance, indicating another dimension to its bioactivity profile influenced by its unique structure. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Batzelladine A |

| Batzelladine B |

| This compound |

| (-)-Batzelladine D |

| (+)-Batzelladine D |

| (±)-Batzelladine D |

| (-)-7-epi-Batzelladine D |

| (±)-13-epi-Batzelladine D |

| (+)-13-epi-Batzelladine D |

| (-)-13-epi-Batzelladine D |

| (±)-15-epi-Batzelladine D |

| Batzelladine K |

| Batzelladine L |

| Clathriadic acid |

Computational Approaches to SAR Prediction

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of natural products, offering insights that can guide the synthesis of more potent and selective analogues. For this compound and its related compounds, computational approaches such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies and molecular docking have been pivotal in understanding their biological activities.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of compounds with their three-dimensional properties. This method is valuable for predicting the activity of novel compounds and for providing insights into the structural requirements for optimal interaction with a biological target.

In a notable study, 3D-QSAR analysis was conducted on a series of tricyclic guanidine analogues of Batzelladine K, which share a core structure with this compound, to investigate their anti-malarial activity against Plasmodium falciparum Lactate Dehydrogenase (PfLDH). frontiersin.orgnih.gov The study aimed to develop a predictive model to guide the design of more potent anti-malarial agents. frontiersin.org

The 3D-QSAR model was generated using the docked conformations of the compounds, with the most active compounds providing a template for alignment. nih.gov The dataset was divided into a training set of 29 compounds and a test set of 8 compounds to validate the model's predictive power. nih.gov The resulting model demonstrated a strong correlation between the predicted and experimental IC50 values, indicating its robustness and predictive capability. frontiersin.orgnih.gov

The key statistical parameters of the developed 3D-QSAR model are summarized below:

| Parameter | Value | Significance |

| q² (Cross-validated correlation coefficient) | 0.516 | Indicates good predictive ability of the model. frontiersin.orgnih.gov |

| r² (Non-cross-validated correlation coefficient) | 0.91 | Shows a high degree of correlation between the experimental and predicted activities. frontiersin.orgnih.gov |

The contour maps generated from the 3D-QSAR model provided a visual representation of the SAR. These maps highlighted regions where steric and electrostatic modifications to the batzelladine scaffold could enhance or diminish biological activity. For instance, the analysis revealed that bulky substituents in the side chain of the tricyclic guanidine core could improve steric interactions within the enzymatic binding pocket of PfLDH, leading to increased inhibitory activity. frontiersin.org Specifically, compounds with aromatic rings in their side chains demonstrated good activity due to hydrophobic interactions with residues such as Gly27, Ala98, and Ile54. frontiersin.org

Molecular Docking and Binding Energy Analysis in SAR Context

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand the interactions between a ligand and its target protein at the atomic level, providing insights into the binding affinity and the key residues involved in the interaction.

Molecular docking studies have been performed on this compound and its analogues against various biological targets, including enzymes and transmembrane proteins, to elucidate the structural basis of their activities.

Anti-malarial Activity:

In the context of anti-malarial research, molecular docking of tricyclic guanidine analogues of batzelladine was performed against Plasmodium falciparum Lactate Dehydrogenase (PfLDH). frontiersin.orgnih.gov The study aimed to understand the binding modes of these compounds and to correlate their in silico binding energies with their in vitro inhibitory activities. frontiersin.org The docking results showed a strong correlation between the calculated interaction energies and the experimental IC50 values. frontiersin.orgnih.gov

The most active compound in the series exhibited a low CDOCKER interaction energy of -43.25 kcal/mol, indicating a strong binding affinity for the PfLDH active site. frontiersin.orgnih.gov The analysis of the docked pose revealed key hydrophobic interactions with amino acid residues Gly27, Asp53, Ile54, and Ala98 in the binding pocket. frontiersin.orgnih.gov These findings from molecular docking were instrumental in building the predictive 3D-QSAR model. frontiersin.org

Antifungal Activity:

This compound has also been investigated for its potential to reverse fluconazole resistance in Candida albicans, a pathogenic yeast. nih.govresearchgate.net This resistance is often mediated by transmembrane transporters such as CaCdr1p and CaCdr2p. nih.gov Molecular docking studies were conducted to explore the interaction of this compound with these efflux pumps. nih.govresearchgate.net

The docking analysis revealed that this compound can bind to the active sites of both CaCdr1p and CaCdr2p. nih.gov A detailed inspection of the interactions showed that this compound forms three strong hydrogen bonds within the Cdr1 receptor, including a crucial interaction with the TyrD30 residue, which is known to be fundamental for inhibition. nih.gov This interaction profile was comparable to that of the known inhibitor FK506. nih.gov

Antiviral Activity:

The potential of batzelladine alkaloids as antiviral agents has also been explored through computational methods. A study investigated the inhibitory activities of fifteen batzelladine alkaloids, including close analogues of this compound, against the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. mdpi.comnih.govnih.gov

The molecular docking results identified several batzelladine compounds with good binding energies, ranging from -7.12 ± 0.60 to -6.22 ± 0.37 kcal/mol, which were comparable to the native ligands. mdpi.com The study highlighted the importance of the fused tricyclic guanidine moieties, the degree of unsaturation, the position of hydroxyl groups, and the length of the spacer between the two active sides of the molecules for effective protein-ligand interaction. mdpi.comnih.gov

The following table summarizes the binding energies of selected batzelladine analogues against the SARS-CoV-2 Mpro:

| Compound | Average Binding Energy (kcal/mol) |

| Batzelladine H | -7.12 ± 0.60 |

| Batzelladine I | -7.0 ± 0.28 |

| Batzelladine K | -5.46 ± 0.30 |

| Native Ligand (O6K) | -7.36 ± 0.34 |

| Native Ligand (N3) | -6.36 ± 0.31 |

Data sourced from a study on batzelladine alkaloids against SARS-CoV-2 Mpro. mdpi.comnih.gov

These computational studies, encompassing both 3D-QSAR and molecular docking, have provided significant insights into the structure-activity relationships of this compound and its analogues. The findings are crucial for the rational design of novel derivatives with enhanced therapeutic potential.

Molecular and Cellular Mechanisms of Action of Batzelladine D

Antiviral Mechanisms

Batzelladine D and its related compounds have been identified as potential antiviral agents, primarily targeting viral entry into host cells. The mechanisms involve direct interaction with viral and cellular surface proteins.

Inhibition of HIV gp120-Human CD4 Binding and Direct CD4 Interaction

The entry of the Human Immunodeficiency Virus (HIV) into host T-cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of the host cell. mdpi.com This interaction is a critical step for viral attachment and subsequent fusion. mdpi.com Several members of the batzelladine family of alkaloids have been recognized as inhibitors of this protein-protein interaction. mdpi.com Specifically, batzelladines A and B were among the first low-molecular-weight natural products identified to inhibit the binding of HIV gp120 to human CD4 cells. mdpi.com

Research has confirmed that this compound also possesses this inhibitory capability. In an ELISA-based assay designed to measure the interaction between gp120 and CD4, this compound demonstrated inhibitory activity with a half-maximal inhibitory concentration (IC50) of 24 μM. clockss.org Its stereoisomer, 7-epi-batzelladine D, showed a similar activity with an IC50 value of 29 μM. clockss.org Further studies have indicated that the target of these alkaloids is the cellular CD4 receptor. clockss.org The proposed mechanism suggests that this compound binds to the CD4 receptors on T-cells, thereby preventing the HIV gp120 protein from attaching to and fusing with the cell membrane. yale.edu Structure-activity relationship studies have revealed that the tricyclic guanidine (B92328) moiety and the side chain containing a guanidine functional group are essential for this potent biological activity. clockss.org

| Compound | IC50 (μM) |

|---|---|

| Batzelladine A | 8 clockss.org |

| 24-epi-batzelladine A | 7 clockss.org |

| This compound | 24 clockss.org |

| 7-epi-batzelladine D | 29 clockss.org |

Putative Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins into functional units, making it a prime target for antiviral drugs. nih.gov In the search for effective inhibitors, natural products are often explored for their therapeutic potential.

An extensive virtual screening of a focused chemical library of 15 marine batzelladine alkaloids was conducted to examine their potential to inhibit SARS-CoV-2 Mpro. capes.gov.br The study used computational tools, including molecular docking and molecular dynamics simulations, to predict the binding affinities of these alkaloids to the Mpro active site. capes.gov.br The results identified four promising compounds: batzelladines H, I, F, and G, based on their favorable ligand-protein energy scores. capes.gov.br

Within this study, this compound was evaluated, and its average binding energy was calculated. While not among the top-performing compounds, its binding affinity was comparable to many others in the tested library and within the range of the positive controls. The study's findings suggest that the fused tricyclic guanidine moieties and the length of the side chain are important structural features for efficient interaction with the protease. capes.gov.br Therefore, the inhibition of SARS-CoV-2 Mpro is considered a putative mechanism for this compound, highlighting a potential area for further in vitro and in vivo investigation. capes.gov.br

| Compound | Average Binding Energy (kcal/mol) |

|---|---|

| Batzelladine H | -7.12 ± 0.60 capes.gov.br |

| Batzelladine I | -6.99 ± 0.35 capes.gov.br |

| Batzelladine F | -6.95 ± 0.44 capes.gov.br |

| Batzelladine G | -6.84 ± 0.25 capes.gov.br |

| This compound | -6.32 ± 0.29 capes.gov.br |

| Batzelladine K | -5.46 ± 0.30 capes.gov.br |

Antifungal Mechanisms

This compound demonstrates significant antifungal activity, particularly in the context of drug-resistant fungal strains. Its mechanisms are centered on overcoming common resistance pathways in pathogenic yeasts like Candida albicans.

Reversal of Fluconazole (B54011) Resistance Phenotype

Fluconazole is a widely used antifungal drug, but its effectiveness can be compromised by the development of resistance in fungi such as Candida albicans. sci-hub.se A primary mechanism of this resistance is the active efflux of the drug from the fungal cell, mediated by transmembrane transporters. nih.gov

This compound has been shown to effectively reverse the fluconazole resistance phenotype. clockss.orgyale.edusci-hub.se Studies have demonstrated that in the presence of subinhibitory concentrations of this compound, fluconazole-resistant strains of C. albicans become susceptible to the drug again. yale.edunih.gov This chemosensitizing effect makes this compound a promising candidate for combination therapy to combat resistant fungal infections. yale.edu

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., Pdr5p, CaCdr1p, CaCdr2p Efflux Pumps)

The reversal of fluconazole resistance by this compound is directly linked to its ability to inhibit specific ATP-Binding Cassette (ABC) transporters. clockss.org These transporters are efflux pumps that use ATP hydrolysis to expel antifungal drugs from the cell. nih.gov

Research has focused on several key ABC transporters. Initial studies using Saccharomyces cerevisiae as a model organism showed that this compound inhibits the Pdr5p transporter. clockss.orgyale.edu Subsequent investigations in Candida albicans confirmed that this compound also acts on the main efflux pumps responsible for fluconazole resistance, CaCdr1p and CaCdr2p. yale.edusci-hub.se By inhibiting these pumps, this compound prevents the extrusion of fluconazole, allowing the drug to accumulate inside the fungal cell and exert its therapeutic effect. This compound itself exhibits some antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µM against a clinical isolate of C. albicans. sci-hub.se

| Yeast Strain | Relevant Transporter | This compound MIC (µM) |

|---|---|---|

| S. cerevisiae AD/PDR5+ | Pdr5p | 25 sci-hub.se |

| S. cerevisiae AD/CaCDR1 | CaCdr1p | 25 sci-hub.se |

| S. cerevisiae AD/CaCDR2 | CaCdr2p | 50 sci-hub.se |

| C. albicans 95-142 (clinical isolate) | CaCdr1p/CaCdr2p | 6.25 sci-hub.se |

Synergistic Effects with Antifungal Agents

The inhibitory action of this compound on ABC transporters leads to a synergistic relationship with antifungal drugs like fluconazole. clockss.orgyale.edu When used in combination, the efficacy of fluconazole is significantly enhanced against resistant strains. nih.gov

Checkerboard assays, which are used to assess drug interactions, have demonstrated this synergy. The combination of this compound and fluconazole resulted in a significant reduction of the fluconazole MIC required to inhibit fungal growth. nih.gov For a strain overexpressing CaCdr2p, the combination had a synergistic effect, while for a clinical isolate and a strain overexpressing CaCdr1p, the effect was additive. nih.gov Notably, this compound reduced the MIC of fluconazole by up to 16-fold in a strain overexpressing the CaCdr2p transporter. nih.gov This synergistic improvement of fluconazole's effect has also been observed in an in vivo model using Caenorhabditis elegans. yale.edu

| Yeast Strain | Interaction Type | Fold Reduction in Fluconazole MIC |

|---|---|---|

| C. albicans 95-142 (clinical isolate) | Additive | 2.5-fold nih.gov |

| AD/CaCDR1 | Additive | 4-fold nih.gov |

| AD/CaCDR2 | Synergistic | 16-fold nih.gov |

Interference with Fungal Biofilm Formation and Disruption of Preformed Biofilms

This compound has demonstrated notable activity against the formation and integrity of fungal biofilms, particularly in Candida albicans, a prominent pathogenic yeast. nih.govresearcher.life Biofilm formation is a critical virulence factor for C. albicans, contributing significantly to its resistance to conventional antifungal treatments like fluconazole. nih.govresearchgate.net

Research has shown that this compound can both prevent the formation of new biofilms and disrupt those that are already established. nih.govresearchgate.net In one study, the application of this compound at a concentration of 50 µM led to a significant 63% reduction in the biofilm of a clinical isolate of C. albicans. nih.gov This anti-biofilm activity presents a promising avenue for addressing drug-resistant fungal infections. researchgate.netontosight.ai The compound's ability to interfere with biofilms is a key component of its antifungal potential, complementing its other mechanisms such as the inhibition of efflux pumps that confer drug resistance. nih.govresearcher.liferesearchgate.net This dual action suggests its potential use as both an antifungal agent and a chemosensitizer that could restore the efficacy of existing drugs like fluconazole. researchgate.net

Table 1: Effect of this compound on Candida albicans Biofilm

| Compound | Concentration (µM) | Biofilm Reduction (%) | Fungal Strain |

|---|

Antiparasitic Mechanisms

The batzelladine class of guanidine alkaloids, to which this compound belongs, is recognized for its antiparasitic activities, including against the malaria parasite Plasmodium falciparum. researchgate.netontosight.ai

Inhibition of Parasitic Enzymes or Pathways (e.g., PfLDH)

A key target for antimalarial drug development is the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. frontiersin.orgscience.gov This enzyme is crucial for the parasite's energy metabolism, as it catalyzes the conversion of pyruvate (B1213749) to lactate during glycolysis. frontiersin.orgscience.govresearchgate.net Inhibition of PfLDH effectively halts the parasite's growth. frontiersin.orgscience.gov

While direct studies on this compound's inhibition of PfLDH are not extensively detailed in the provided research, comprehensive studies have been conducted on analogous tricyclic guanidine compounds derived from the batzelladine scaffold. frontiersin.orgscience.gov Molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on synthetic tricyclic guanidine analogues of batzelladine K have been performed to identify potent inhibitors of the PfLDH active site. frontiersin.orgscience.gov These computational studies aim to design new, more effective antimalarial agents based on the batzelladine framework. frontiersin.org The research confirms that compounds from this class can interact with key amino acid residues in the binding pocket of the PfLDH enzyme, providing a strong rationale for their development as antimalarial drug candidates. frontiersin.orgresearchgate.net

Cellular Responses in Cytotoxic Activities

Batzelladine alkaloids have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.netmdpi.comresearchgate.net The mechanisms underlying this cytotoxicity often involve the induction of programmed cell death pathways.

Induction of Apoptosis in Cancer Cell Lines

This compound has been identified as having cytotoxic properties, and some research suggests its mechanism involves the induction of apoptosis. medscape.comchemrxiv.org One report indicated that this compound, along with norbatzelladine L, can inhibit cancer cell proliferation by enhancing DNA damage and subsequent cell apoptosis. medscape.com

More detailed mechanistic insights into apoptosis induction have been elucidated for other members of the batzelladine family, such as batzelladines O and P. researchgate.netresearchgate.net In studies on human prostate cancer cells (PC3, PC3-DR, and 22Rv1), these related compounds were shown to induce apoptosis at low micromolar concentrations. researchgate.netmdpi.comresearchgate.net This process was confirmed by the detection of key apoptotic markers, including the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), through Western blotting techniques. researchgate.netresearchgate.net While these specific findings relate to batzelladines O and P, they highlight a common mechanism of action for this class of marine alkaloids. thieme-connect.com

Modulation of Autophagy in Cancer Cell Lines

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context and cellular environment. medicinacomplementar.com.br Its modulation is a target for cancer therapy. medicinacomplementar.com.brnih.gov

Studies on batzelladine compounds have revealed their ability to modulate autophagy in cancer cells. researchgate.netresearchgate.net Specifically, research on batzelladines O and P in human prostate cancer cells demonstrated an induction of pro-survival autophagy. researchgate.netmdpi.comresearchgate.net This was observed through the upregulation of the autophagy marker LC3B-II and the suppression of mTOR, a key regulator of cell growth and autophagy. researchgate.netresearchgate.net The pro-survival nature of this response was confirmed in experiments where the inhibition of autophagy using 3-methyladenine (B1666300) (3-MA) resulted in a synergistic increase in the cytotoxic effects of batzelladines O and P. researchgate.netmdpi.comresearchgate.net This indicates that the cancer cells were using autophagy as a protective mechanism against the drug-induced stress, and blocking this pathway enhanced the compounds' anticancer efficacy. researchgate.netresearchgate.net There is currently no specific research detailing the direct effects of this compound on autophagic pathways.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-methyladenine (3-MA) |

| Batzelladine A |

| Batzelladine B |

| This compound |

| Batzelladine K |

| Batzelladine O |

| Batzelladine P |

| Caspase-3 |

| Fluconazole |

| LC3B-II |

| mTOR |

| Norbatzelladine L |

| PARP (Poly (ADP-ribose) polymerase) |

Preclinical Biological Activity Profiling of Batzelladine D

Antimicrobial Activity Spectrum

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus strains)

Initial screenings of (±)-batzelladine D revealed moderate activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL for both strains. nih.govscispace.com This marked the first evaluation of the antimicrobial properties of batzelladine D. nih.gov Further investigation into the stereoisomers of this compound showed that non-natural stereoisomers exhibited more potent activity than the natural product. nih.govscispace.comchemrxiv.orgnih.govacs.orgdigitellinc.com For instance, while (±)-batzelladine D showed an MIC of 8 µg/mL against MRSA, some of its synthetic analogues displayed slightly improved activity with MICs ranging from 8 to 16 µg/mL. nih.govacs.org

**Table 1: Antimicrobial Activity of this compound and its Analogs against *Staphylococcus aureus***

| Compound/Strain | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |

|---|---|---|

| (±)-Batzelladine D | 8 nih.gov | 8 nih.govscispace.com |

| Leopolic Acid A | 32 | 32 acs.org |

| Leopolic Acid A Analogue 16 | >128 | >128 acs.org |

Antifungal Activity Spectrum against Pathogenic Yeasts (e.g., Candida albicans, Saccharomyces cerevisiae models)

This compound has demonstrated notable antifungal properties, particularly against pathogenic yeasts. It has been shown to be active against Saccharomyces cerevisiae, a model organism phylogenetically related to Candida glabrata. researchgate.net Studies have also investigated its efficacy against Candida albicans, a common cause of fungal infections in humans. nih.govresearcher.liferesearchgate.netbvsalud.org

This compound exhibited direct antifungal effects against three yeast strains, with minimum inhibitory concentration (MIC) values of 25 µM and 50 µM for strains overexpressing the transporters CaCDR1 and CaCDR2, respectively. nih.gov A clinical isolate of C. albicans showed complete growth inhibition at a lower concentration of 6.25 µM. nih.gov

A significant aspect of this compound's antifungal activity is its ability to reverse fluconazole (B54011) resistance in Candida albicans. nih.govresearcher.liferesearchgate.netbvsalud.org This is achieved by inhibiting the function of transmembrane transporters, such as CaCdr1p and CaCdr2p, which are major efflux pumps contributing to drug resistance. nih.govresearcher.liferesearchgate.netbvsalud.orgresearchgate.net By inhibiting these pumps, this compound can act as a chemosensitizer, enhancing the efficacy of fluconazole. nih.govresearchgate.netbvsalud.org Furthermore, at a concentration of 50 µM, this compound was found to reduce the biofilm of a clinical C. albicans isolate by 63%. nih.gov

Table 2: Antifungal Activity of this compound against Yeast Strains

| Yeast Strain | MIC (µM) |

|---|---|

| S. cerevisiae overexpressing Pdr5p | 25 nih.gov |

| S. cerevisiae overexpressing CaCDR1 | 25 nih.gov |

| S. cerevisiae overexpressing CaCDR2 | 50 nih.gov |

| C. albicans (clinical isolate 95-142) | 6.25 nih.gov |

Antiparasitic Activity

Against Plasmodium falciparum and Plasmodium vivax

Batzelladine alkaloids, as a class, have shown potent antiparasitic activity. rsc.orgacs.orgnih.gov While specific data for this compound against Plasmodium species is limited in the provided search results, related batzelladine compounds have demonstrated significant antiplasmodial effects. rsc.orgacs.orgnih.govresearchgate.net For instance, ptilomycalin A was highly active against P. falciparum with an IC₅₀ value of 0.1 μM. rsc.org Other batzelladines, such as batzelladine L and norbatzelladine L, also showed activities in the range of 0.2–0.4 μM against this parasite. rsc.org The structural similarities within the batzelladine family suggest that this compound may also possess antiplasmodial properties, though further direct testing is required.

Against Trypanosoma cruzi and Leishmania infantum

This compound has been evaluated for its activity against the protozoan parasites Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania infantum, which causes leishmaniasis. rsc.orgnih.govacs.orgresearchgate.net Research indicates that this compound, along with other batzelladines, displays activity against these parasites. rsc.orgnih.govacs.org

The IC₅₀ values for this compound were found to be in the range of 2–64 μM for T. cruzi trypomastigotes and 2–4 μM for L. infantum promastigotes. rsc.org It was noted that the absence of a second tricyclic guanidinium (B1211019) ion in this compound's structure appears to be detrimental to its activity against T. cruzi when compared to other batzelladines, but has little effect on its activity against L. infantum. rsc.org

Table 3: Antiparasitic Activity of this compound

| Parasite | Form | IC₅₀ (µM) |

|---|---|---|

| Trypanosoma cruzi | Trypomastigote | 2-64 rsc.org |

| Leishmania infantum | Promastigote | 2-4 rsc.org |

Antiviral Activity Investigations

The batzelladine family of molecules has garnered attention for their potential antiviral properties, particularly as inhibitors of HIV gp120-human CD4 binding. nih.govscispace.com However, initial studies indicated that while batzelladines A and B were active in this protein-protein interaction assay, this compound did not show measurable activity. scispace.com Subsequent research has suggested that this compound does indeed bind to CD4. nih.govscispace.comresearchgate.net More recently, the potential anti-SARS-CoV-2 activity of batzelladine alkaloids has been predicted through computational studies, with the main virus protease, Mpro, being a suggested target. mdpi.comnih.gov These predictions are currently under further investigation. mdpi.com

Inhibition of HIV-related Protein Interactions

The Batzelladine family of alkaloids is noted for its ability to interfere with protein-protein interactions crucial for the lifecycle of the Human Immunodeficiency Virus (HIV). mdpi.compnas.org The primary mechanism of action is the inhibition of the binding between the HIV envelope glycoprotein (B1211001) gp120 and the human CD4 receptor on T-cells, a critical step for viral entry into host cells. researchgate.net

Initial reports on the bioactivity of batzelladines suggested that while Batzelladines A and B were active inhibitors of the gp120-CD4 interaction, this compound was inactive in the same assay. nih.gov However, subsequent research has provided conflicting data. A 2007 study examining the structure-activity relationships of synthesized batzelladine derivatives reported that this compound does, in fact, inhibit the binding of gp120 to CD4. clockss.org This study determined a half-maximal inhibitory concentration (IC₅₀) for this compound. clockss.org Further investigations using photoaffinity probes have helped confirm that the molecular target for batzelladines, including this compound, is the CD4 receptor. researchgate.netresearchgate.net The interaction is believed to involve both the tricyclic guanidine (B92328) core and the side chain of the molecule, as both were found to be essential for potent biological activity. clockss.org

Table 1: Inhibitory Activity of this compound and Related Compounds on gp120-CD4 Binding

| Compound | IC₅₀ (µM) |

|---|---|

| Batzelladine A | 8 |

| This compound | 24 |

| 7-epi-Batzelladine D | 29 |

Data sourced from an ELISA-based assay evaluating the inhibition of gp120-CD4 interaction. clockss.org

Preclinical Assessment of Anti-SARS-CoV-2 Potential

In the search for therapeutics against the novel coronavirus (SARS-CoV-2), the virus's main protease (Mpro or 3CLpro) has been identified as a key drug target due to its essential role in viral replication. nih.govacs.orgmdpi.com Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to screen libraries of natural products for potential Mpro inhibitors. nih.govnih.gov

A focused library of fifteen marine polycyclic batzelladine alkaloids, including this compound, was virtually screened for inhibitory activity against the SARS-CoV-2 Mpro. nih.govresearchgate.net The molecular docking predictions identified other members of the family, specifically Batzelladines F, G, H, and I, as the most promising compounds based on their ligand-protein energy scores and binding affinities with the Mpro pocket residues. nih.gov The average binding energies for most of the tested batzelladines ranged from -7.12 ± 0.60 kcal/mol to -6.22 ± 0.37 kcal/mol. researchgate.net While this compound was included in the screening, the specific binding energy and detailed interaction data for it were not highlighted in the results, which focused on the more potent congeners like Batzelladine H and I. nih.govresearchgate.net These findings suggest that while the batzelladine scaffold shows potential for interacting with the SARS-CoV-2 main protease, other analogues may be more effective inhibitors than this compound.

Cytotoxicity in In Vitro Cancer Cell Models

The batzelladine class of alkaloids has been reported to exhibit diverse biological activities, including cytotoxic effects against various cancer cell lines. researchgate.net The unique structural features of these polycyclic guanidine compounds have made them subjects of interest in anticancer research. mdpi.com

Evaluation in Human Prostate Cancer Cell Lines

Studies have investigated the cytotoxic potential of batzelladine alkaloids against human prostate cancer. Research has confirmed that this compound possesses activity against the DU-145 human prostate cancer cell line. researchgate.net However, specific IC₅₀ values for this compound against prostate cancer cell lines are not extensively detailed in the available literature.

To illustrate the anticancer potential of this class of compounds, recent studies on newly isolated congeners, Batzelladines O and P, have provided more detailed insights. These compounds were tested against a panel of human prostate cancer cell lines, including PC3, docetaxel-resistant PC3-DR, and 22Rv1, demonstrating cytotoxic activity at low micromolar concentrations. mdpi.com The observed mechanism of action for Batzelladines O and P in these cells includes the induction of apoptosis and autophagy. mdpi.com While this data pertains to close analogues, it underscores the potential of the batzelladine core structure as a scaffold for developing agents against prostate cancer.

Table 2: Cytotoxic Activity of Batzelladine O and P in Human Prostate Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) after 72h |

|---|---|---|

| Batzelladine O | PC3 | 4.6 ± 0.9 |

| PC3-DR | 4.8 ± 0.5 | |

| 22Rv1 | 3.9 ± 0.4 | |

| Batzelladine P | PC3 | 4.9 ± 0.3 |

| PC3-DR | 5.2 ± 0.4 | |

| 22Rv1 | 4.2 ± 0.5 |

Data sourced from an MTT cell viability assay. mdpi.com

Design and Synthesis of Batzelladine D Analogues and Derivatives for Therapeutic Development

Rational Design Principles Based on SAR

The design of Batzelladine D analogues is largely guided by Structure-Activity Relationship (SAR) studies, which aim to identify the key molecular features responsible for biological activity. Initial studies on the batzelladine family revealed the critical role of the side chain in their bioactivity. For instance, batzelladines A and B demonstrated potent inhibition in the HIV gp120-CD4 binding assay, whereas this compound, with its simpler side chain, initially showed no measurable activity in the same assay. scispace.com

However, subsequent research suggested that this compound does interact with the CD4 receptor, indicating a more complex SAR. scispace.com More detailed investigations into synthetic derivatives have established that for potent biological activity, two structural components are generally considered essential: the tricyclic guanidine (B92328) moiety and a side chain that also contains a guanidine functional group. researchgate.net

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have also been employed to guide the rational design of new analogues. frontiersin.org For example, a highly predictive 3D-QSAR model was developed for tricyclic guanidine analogues of Batzelladine K, a related compound, to predict their anti-malarial activity against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). frontiersin.org Such models provide valuable insights into the steric and electronic requirements for ligand binding and can be used to predict the activity of novel, rationally designed compounds before their synthesis. frontiersin.org These in silico approaches, combined with empirical data from synthesized analogues, form the foundation for designing new this compound derivatives with potentially enhanced therapeutic properties. nih.gov

Synthesis of Stereoisomeric and Enantiomeric Analogues

The complex stereochemistry of this compound presents a significant synthetic challenge and an opportunity to explore the impact of stereoisomerism on biological function. Numerous research groups have developed stereodivergent and enantioselective routes to access not only the natural (-)-Batzelladine D but also its enantiomer (+)-Batzelladine D and various diastereomers, such as 13-epi-Batzelladine D. nih.govmdpi.com

A key strategy involves the use of a bicyclic β-lactam intermediate, which serves as a versatile linchpin for controlling the stereochemistry of the pyrrolidine (B122466) ring and as a pre-activated partner for coupling the side chain. nih.govscispace.com For instance, Pierce and coworkers developed a concise route that provides access to (±)-Batzelladine D, (+)-Batzelladine D, (-)-Batzelladine D, and a series of stereochemical analogues in 8-12 steps. nih.gov Their approach relies on stereocontrolled reductions and the modularity of the β-lactam intermediate. nih.govscispace.com The synthesis of the enantiopure β-lactam precursor was achieved using an Ellman auxiliary approach. nih.gov

Other notable synthetic approaches include:

Tethered Biginelli Reaction: Overman and colleagues reported the first synthesis of a trans-pyrrolidine batzelladine member using a tethered Biginelli condensation strategy. nih.govnih.gov This approach has proven versatile for constructing the core structure.

1,3-Dipolar Cycloaddition: Nagasawa and coworkers developed a synthetic route based on a 1,3-dipolar cycloaddition to form a key part of the molecular skeleton. nih.govmdpi.com

[4+2] Annulation: A highly convergent total synthesis of (-)-Batzelladine D was achieved through a diastereoselective [4+2] annulation of a vinyl carbodiimide (B86325) with a chiral N-alkyl imine to construct the dihydropyrimidine (B8664642) portion of the core. nih.gov This was followed by key steps including a long-range directed hydrogenation and a diastereoselective intramolecular iodo-amination to complete the tricyclic system. nih.gov

These synthetic endeavors have successfully produced various stereoisomers, allowing for a thorough investigation of their biological profiles. For example, antimicrobial evaluation of a series of synthesized stereoisomers of this compound revealed that the non-natural stereoisomers exhibited more potent activity, highlighting the importance of stereochemistry in drug design. nih.govscispace.com

| Stereoisomer/Analogue | Synthetic Approach Highlights | Reference(s) |

| (±)-Batzelladine D | Stereodivergent route using a bicyclic β-lactam intermediate. | nih.gov |

| (+)-Batzelladine D | Enantioselective synthesis starting from an Ellman auxiliary-derived β-lactam. | nih.gov |

| (-)-Batzelladine D | Multiple routes including tethered Biginelli reaction, [4+2] annulation, and β-lactam strategies. | nih.govmdpi.comnih.gov |

| (±)-13-epi-Batzelladine D | Synthesized alongside (±)-Batzelladine D via diastereoselective reduction. | nih.govmdpi.com |

| (-)-13-epi-Batzelladine D | Synthesized alongside (-)-Batzelladine D from an enantiopure precursor. | nih.govbeilstein-journals.org |

Generation of Functionalized Derivatives for Targeted Biological Studies

To better understand the biological targets and mechanism of action of this compound, researchers have generated functionalized derivatives. These modified compounds act as chemical probes to explore protein-protein interactions and other biological activities. nih.govscispace.com The modular synthetic routes developed for the core structure are particularly advantageous for creating a library of derivatives with systematic modifications to their functional groups. nih.gov

Structure-activity relationship studies by Nagasawa and colleagues involved the synthesis of seven batzelladine derivatives, including 24-epi-batzelladine A and 7-epi-batzelladine D. researchgate.net By evaluating the inhibitory activity of these compounds on the binding of gp120 to CD4, they confirmed that the tricyclic guanidine core and the guanidine-containing side chain were crucial for potent activity. researchgate.net

The synthesis of these derivatives often leverages advanced intermediates from the total synthesis pathways. For example, the bicyclic guanidine construct used in the synthesis of this compound can be O-alkylated with various side chains to produce a range of analogues. nih.gov This flexibility allows for the introduction of reporter tags, photoaffinity labels, or other functionalities to facilitate target identification and mechanistic studies. The development of such chemical tools is essential for moving beyond simple bioactivity screening to a deeper understanding of how these complex natural products function at a molecular level. scispace.com Recent studies have also focused on the potential of this compound and its derivatives as antifungal agents, specifically investigating their ability to inhibit efflux pumps in Candida albicans. researchgate.net

Development of Simplified Structural Mimetics for Lead Optimization

While the total synthesis of complex natural products like this compound is a remarkable chemical achievement, the length and complexity of these routes often hinder their development as therapeutic agents. A key strategy in lead optimization is structural simplification, which aims to create simpler molecules, or mimetics, that retain the key pharmacophoric features of the natural product but are easier to synthesize. nih.gov This approach can lead to improved pharmacokinetic profiles and reduced side effects. nih.gov

For this compound, simplification strategies focus on retaining the essential tricyclic guanidine core while modifying or replacing the side chain. The goal is to design mimetics that are synthetically more accessible while preserving or enhancing biological activity. nih.gov The principles of structural simplification include reducing the number of rings or chiral centers and retaining only the key functional groups responsible for target binding. nih.gov

Synthetic methodologies like the multicomponent Biginelli reaction, which is used to form the dihydropyrimidine core of the batzelladines, are well-suited for generating libraries of simplified analogues. semanticscholar.org By varying the aldehyde, β-dicarbonyl compound, and urea/thiourea components, a wide range of structurally diverse, simplified tricyclic guanidine scaffolds can be accessed efficiently. semanticscholar.org While specific examples of simplified this compound mimetics that have reached advanced development are not prominent in the literature, the foundational synthetic strategies and the principles of lead optimization provide a clear path forward for the design of such compounds. nih.gov The development of simplified, yet potent, mimetics remains a critical step in translating the therapeutic potential of the batzelladine alkaloids into clinical reality.

Advanced Research Methodologies and Analytical Techniques in Batzelladine D Studies

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

The definitive structural elucidation of Batzelladine D relies heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental to determining the complex polycyclic structure of this compound. caltech.edu Detailed analysis of chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments like COSY, HSQC, and HMBC allows for the assignment of protons and carbons within the intricate framework. scispace.com For instance, specific proton and carbon chemical shifts can be assigned to the tricyclic guanidinium (B1211019) core and the side chain. clockss.orgnih.gov Advanced NMR techniques have been instrumental in revising and confirming the stereochemistry of related guanidinium alkaloids. caltech.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy, allowing for the confirmation of its molecular formula. clockss.org Techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly employed. scispace.comclockss.org Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which aids in structural confirmation by revealing the connectivity of different structural motifs. researchgate.netsci-hub.se The mass spectrometry of authentic Batzelladine F, a related compound, led to a correction of its initially proposed structure, highlighting the power of this technique. mdpi.com

X-ray Crystallography for Absolute Stereochemical Assignment

While spectroscopic methods provide the connectivity of atoms, X-ray crystallography offers the ultimate confirmation of the three-dimensional arrangement of atoms in space, including the absolute stereochemistry. For complex molecules like this compound, obtaining suitable crystals for X-ray diffraction can be challenging. However, synthetic efforts have produced stereochemical analogues and intermediates of this compound that have been successfully analyzed by X-ray crystallography. nih.govacs.orgnih.gov This technique has been pivotal in unequivocally establishing the relative and absolute stereochemistry of synthetic intermediates, which, in turn, helps to confirm the stereochemistry of the final natural product. nih.govnih.gov The determination of the absolute configuration is crucial for understanding its specific biological activity, as different stereoisomers can exhibit vastly different potencies. acs.org For instance, X-ray analysis was used to establish the relative stereochemistry of a key bicyclic intermediate in a synthesis of (+)-batzelladine B. nih.gov

Advanced In Vitro Assay Systems for Mechanism Elucidation

To understand how this compound exerts its biological effects, a variety of advanced in vitro assay systems are employed. These assays are designed to probe the compound's interactions with specific molecular targets and its effects on cellular processes.

Protein-Protein Interaction Assays (e.g., ELISA-based, affinity gels)

Initial interest in the batzelladines stemmed from their ability to inhibit the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the human CD4 receptor. nih.govclockss.org Enzyme-Linked Immunosorbent Assay (ELISA)-based assays have been a primary tool for evaluating the inhibitory activity of this compound and its analogues on this protein-protein interaction. clockss.org In these assays, one protein is immobilized on a plate, and the ability of the compound to prevent the binding of the second protein is quantified. clockss.org Further studies have utilized affinity gels, where either CD4 or gp120 is immobilized, to confirm that Batzelladines A and D specifically bind to CD4. researchgate.net While initial studies suggested this compound was inactive in these assays, later research indicated that it does bind to CD4. nih.gov

Enzyme Inhibition Assays (e.g., ATPase activity)

A key mechanism of action for this compound, particularly in its role in reversing antifungal drug resistance, is the inhibition of ATP-binding cassette (ABC) transporters. researchgate.net These transporters utilize the energy from ATP hydrolysis to efflux drugs from the cell. nih.gov Enzyme inhibition assays are therefore critical to demonstrate the direct effect of this compound on the ATPase activity of these pumps. Studies have shown that this compound inhibits the ATPase activity of the Pdr5p transporter in Saccharomyces cerevisiae. researchgate.nettcdb.org These assays typically measure the rate of ATP hydrolysis by the purified or membrane-reconstituted transporter in the presence and absence of the inhibitor. biorxiv.org

Cell-Based Assays for Efflux Pump Function and Biofilm Quantitation

Efflux Pump Function: To assess the functional consequences of enzyme inhibition in a cellular context, cell-based efflux pump assays are utilized. A common method involves monitoring the intracellular accumulation of a fluorescent substrate of the efflux pump, such as rhodamine 6G. researchgate.nettcdb.org In the presence of an effective inhibitor like this compound, the pump is less active, leading to a higher intracellular fluorescence signal. researchgate.nettcdb.org Another approach is the chemosensitization or "spot" assay, where the ability of this compound to restore the susceptibility of a drug-resistant fungal strain to an antifungal agent like fluconazole (B54011) is tested. nih.govresearchgate.net

Biofilm Quantitation: The formation of biofilms is a significant resistance mechanism for many pathogens. nih.gov The effect of this compound on biofilm formation and preformed biofilms is quantified using methods like the crystal violet (CV) staining assay. frontiersin.orgnih.gov In this assay, biofilms are grown in microtiter plates, and after washing away planktonic cells, the adherent biofilm is stained with crystal violet. The amount of dye retained, which is proportional to the biofilm mass, is then quantified spectrophotometrically. nih.gov Studies have shown that this compound can significantly reduce C. albicans biofilm formation and disrupt preformed biofilms. nih.govresearchgate.net

In Silico Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling provide powerful tools to complement experimental studies by offering insights into the potential binding modes and structure-activity relationships (SAR) of this compound.

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of this compound to its target proteins, such as the ABC transporters CaCdr1p and CaCdr2p. nih.gov These studies can help to identify key amino acid residues involved in the interaction and provide a structural basis for the observed inhibitory activity. nih.gov Docking studies have shown a strong correlation between in silico predictions and in vitro results for related tricyclic guanidine (B92328) compounds. science.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of analogues to correlate their structural features with their biological activity. science.gov These models can be highly predictive and are valuable for designing new, more potent inhibitors based on the Batzelladine scaffold. science.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide insights into the stability of the compound when interacting with biological targets. nih.gov

In one such study investigating batzelladine alkaloids as potential inhibitors for the SARS-CoV-2 main protease (Mpro), MD simulations were performed for 100 nanoseconds. nih.govresearchgate.net These simulations are crucial for understanding how the ligand-protein complex behaves in a dynamic, solvated environment, mimicking physiological conditions. nih.govnih.gov The stability of the complex formed between this compound's sister compounds (Batzelladines H and I) and the target protein was assessed by analyzing several parameters throughout the simulation. nih.gov Key metrics indicated that the systems reached equilibration after approximately 30 nanoseconds, demonstrating the stability of the complexes. nih.gov

Table 1: Parameters from Molecular Dynamics Simulation Studies of Batzelladine Congeners

| Parameter | Average Value | Indication |

|---|---|---|

| Root Mean Square Deviation (RMSD) | ~2.25 Å | Indicates the system reached and maintained a stable conformation. nih.gov |

| Radius of Gyration (RoG) | ~26 Å | Measures the compactness of the protein, with stable values suggesting no major conformational changes or unfolding. nih.govnih.gov |

| Solvent Accessible Surface Area (SASA) | ~28,200 Ų | Represents the protein surface area exposed to the solvent; stable values indicate consistent folding. nih.gov |

| Hydrogen Bonds (H-bonds) | ~940 | A stable number of internal hydrogen bonds suggests the protein's structural integrity is maintained throughout the simulation. nih.gov |

This data is based on simulations of Batzelladine H and I, close structural analogs of this compound, complexed with SARS-CoV-2 Mpro. nih.gov

Prediction of Drug-Likeness and Pharmacokinetic Properties (for research design)